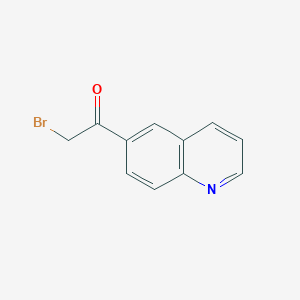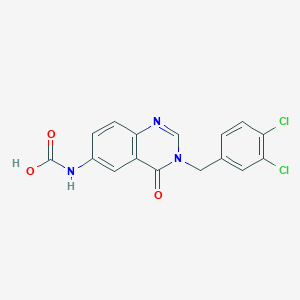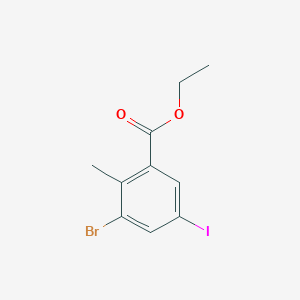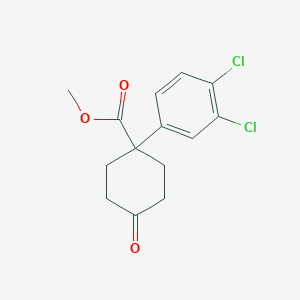
beta-D-galactosyl-N-(dodecanoyl)sphingosine
描述
C12 Galactosylceramide is a bioactive sphingolipid. It inhibits IL-4 production by 53.84% in EL4 T cells when used at a concentration of 10 μM. C12 Galactosylceramide reduces the growth of human papillomavirus type 16-associated tumors in mice and reduces tumor recurrence following surgical removal or chemotherapy. It also reduces natural killer T cell activity, delays the onset of proteinuria, and improves survival in a mouse model of systemic lupus.
Beta-D-galactosyl-N-(dodecanoyl)sphingosine is a D-galactosyl-N-acylsphingosine in which the ceramide N-acyl group is dodecanoyl.
作用机制
Target of Action
Beta-D-galactosyl-N-(dodecanoyl)sphingosine, also known as C12 beta-GalCer, is a type of N-acyl-beta-D-galactosylsphingosine The primary targets of this compound are not explicitly mentioned in the available resources
Mode of Action
As a type of n-acyl-beta-d-galactosylsphingosine, it may interact with its targets by binding to specific receptors or enzymes, thereby modulating their function .
Biochemical Pathways
As a type of N-acyl-beta-D-galactosylsphingosine, it may be involved in various cellular processes, including signal transduction, cell growth, and differentiation .
Result of Action
As a type of N-acyl-beta-D-galactosylsphingosine, it may have various effects on cellular functions, including cell growth, differentiation, and signal transduction .
生化分析
Biochemical Properties
Beta-D-galactosyl-N-(dodecanoyl)sphingosine is crucial in biochemical reactions, particularly in the metabolism of sphingolipids. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is beta-galactosidase, which catalyzes the hydrolysis of the glycosidic bond in this compound, releasing the galactose moiety. This interaction is essential for the degradation and recycling of sphingolipids in the cell .
Cellular Effects
This compound influences various cellular processes. It plays a role in cell signaling pathways, particularly those involving sphingolipid metabolism. This compound can affect gene expression by modulating the activity of transcription factors and other regulatory proteins. Additionally, this compound impacts cellular metabolism by influencing the balance of sphingolipids and other lipids within the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to beta-galactosidase, facilitating the hydrolysis of the glycosidic bond. This binding interaction is crucial for the compound’s role in sphingolipid metabolism. Additionally, this compound can inhibit or activate certain enzymes, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to changes in its effects on cellular function. Long-term studies have demonstrated that prolonged exposure to this compound can result in alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote healthy metabolism. At high doses, this compound can have toxic effects, leading to cellular dysfunction and adverse outcomes. Threshold effects have been observed, where a certain dosage level results in significant changes in cellular processes .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to sphingolipid metabolism. It interacts with enzymes such as beta-galactosidase and ceramidase, which are crucial for the breakdown and recycling of sphingolipids. These interactions affect metabolic flux and the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate the movement of the compound to different cellular compartments, ensuring its proper localization and function. The transport and distribution of this compound are essential for its role in cellular metabolism and signaling .
Subcellular Localization
This compound is localized in specific subcellular compartments, such as the lysosomes and endoplasmic reticulum. This localization is directed by targeting signals and post-translational modifications that guide the compound to its appropriate destination. The subcellular localization of this compound is crucial for its activity and function within the cell .
属性
IUPAC Name |
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]dodecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H69NO8/c1-3-5-7-9-11-13-14-15-16-18-19-21-23-25-30(39)29(28-44-36-35(43)34(42)33(41)31(27-38)45-36)37-32(40)26-24-22-20-17-12-10-8-6-4-2/h23,25,29-31,33-36,38-39,41-43H,3-22,24,26-28H2,1-2H3,(H,37,40)/b25-23+/t29-,30+,31+,33-,34-,35+,36+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCYEZLMOLRFAN-XSXRAWBPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H69NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


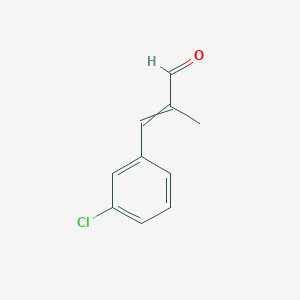
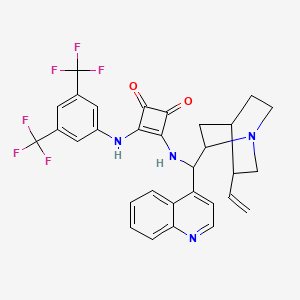
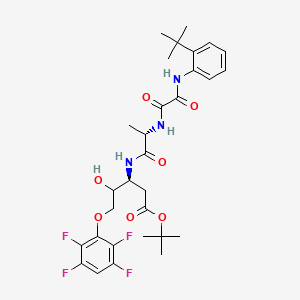
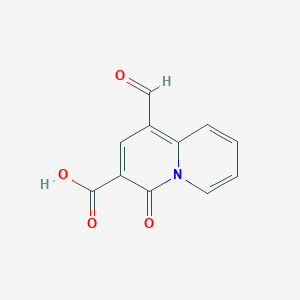
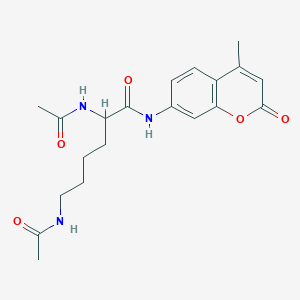

![5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1513315.png)
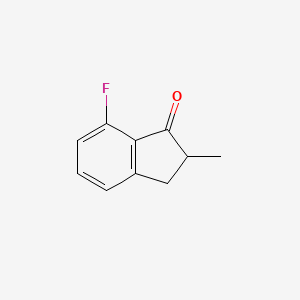
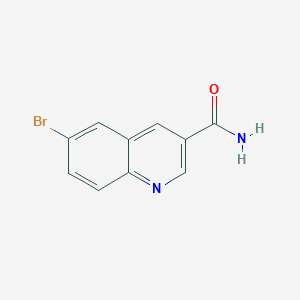
![4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1513318.png)
